molecular formula C14H19NO2 B5202803 4-butoxy-N-prop-2-enylbenzamide

4-butoxy-N-prop-2-enylbenzamide

Cat. No.: B5202803
M. Wt: 233.31 g/mol
InChI Key: OVOZCPKQQSVOBY-UHFFFAOYSA-N
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Description

4-butoxy-N-prop-2-enylbenzamide is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzamide, where the benzene ring is substituted with a butoxy group and an N-prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-prop-2-enylbenzamide typically involves the following steps:

    Preparation of 4-butoxybenzoic acid: This can be achieved by reacting 4-butoxybenzaldehyde with an oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions.

    Formation of 4-butoxybenzoyl chloride: The 4-butoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The 4-butoxybenzoyl chloride is reacted with N-prop-2-enylamine in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-butoxybenzoic acid.

    Reduction: 4-butoxy-N-prop-2-enylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-butoxy-N-prop-2-enylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The amide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-prop-2-enylbenzamide: Similar structure but with an ethoxy group instead of a butoxy group.

    4-butoxy-N-(2-phenylpropyl)benzamide: Similar structure but with a phenylpropyl group instead of a prop-2-enyl group.

Uniqueness

4-butoxy-N-prop-2-enylbenzamide is unique due to the combination of its butoxy and N-prop-2-enyl substituents, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-butoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-5-11-17-13-8-6-12(7-9-13)14(16)15-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOZCPKQQSVOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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